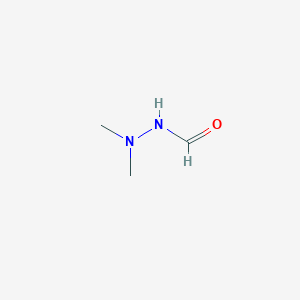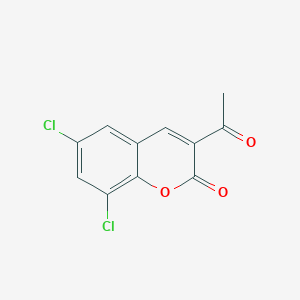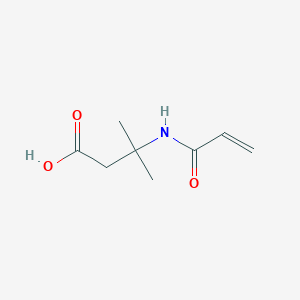
3-Acrylamido-3-methylbutyric acid
Übersicht
Beschreibung
3-Acrylamido-3-methylbutyric acid is a crystalline monomer that has been prepared through specific synthetic routes. It is a compound of interest due to its potential for polymerization and subsequent applications in various fields, such as materials science and biochemistry .
Synthesis Analysis
The synthesis of 3-acrylamido-3-methylbutyric acid has been achieved by employing a haloform reaction on diacetone acrylamide and by a Ritter reaction between acrylonitrile and β,β-dimethylacrylic acid. These methods provide a pathway to obtain the monomer, which can then be used for further chemical reactions and the preparation of polymers .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-acrylamido-3-methylbutyric acid is not detailed in the provided papers, the structure can be inferred from the synthesis methods and the known structures of the reactants and products involved in the synthesis. The molecular structure is crucial for understanding the reactivity and polymerization behavior of the monomer .
Chemical Reactions Analysis
The polymerization of 3-acrylamido-3-methylbutyric acid is an important chemical reaction that has been studied. It has been reported to undergo facile polymerization in aqueous solution under alkaline conditions. This behavior is notable considering the ampholytic character of the monomer, which suggests that electrostatic interactions do not significantly hinder the polymerization process. The charges on the macroradical and the incorporated monomer are sufficiently distant from the main chain, reducing the impact of these electrostatic interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-acrylamido-3-methylbutyric acid and its homopolymer have been reported, although the specific details are not provided in the abstracts. Understanding these properties is essential for the practical application of the monomer and its polymers. The properties would influence solubility, thermal stability, and the material's behavior in different environments .
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
3-Acrylamido-3-methylbutyric acid has been studied for its polymerization properties and applications in material science. Hoke and Robins (1972) explored the preparation of this acid and reported its properties as a crystalline monomer and its use in homopolymers (Hoke & Robins, 1972). Additionally, the synthesis of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper was studied by Abu-Rayyan et al. (2022), highlighting its potential in industrial applications (Abu-Rayyan et al., 2022).
Biomedical Applications
In the biomedical field, 3-Acrylamido-3-methylbutyric acid derivatives have been utilized. Lees et al. (1994) explored polyacrylamides bearing pendant alpha-sialoside groups, which significantly inhibited agglutination of erythrocytes by the influenza A virus (Lees et al., 1994). Dutta et al. (2020) reported on nonconjugated biocompatible macromolecular luminogens for sensing and removals of Fe(III) and Cu(II), showcasing the compound's potential in environmental and health-related applications (Dutta et al., 2020).
Environmental and Chemical Engineering
The substance has been applied in environmental and chemical engineering contexts. Singha et al. (2017) synthesized a polymer network hydrogel incorporating 3-acrylamido propanoic acid for analyzing the superadsorption mechanism of various metal ions and dyes, demonstrating its utility in water purification and environmental cleanup (Singha et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-3-(prop-2-enoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-8(2,3)5-7(11)12/h4H,1,5H2,2-3H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMWEWYWXJOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314795 | |
| Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acrylamido-3-methylbutyric acid | |
CAS RN |
38486-53-2 | |
| Record name | 3-Methyl-3-[(1-oxo-2-propen-1-yl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38486-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 288648 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038486532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38486-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Acryloylamino)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00314795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




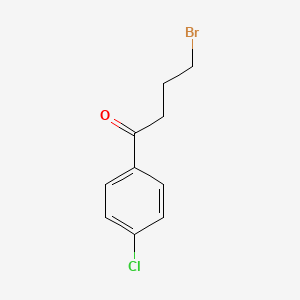
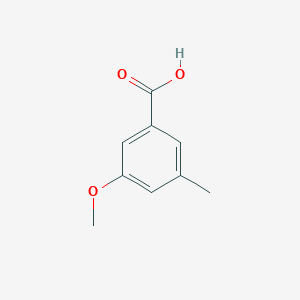

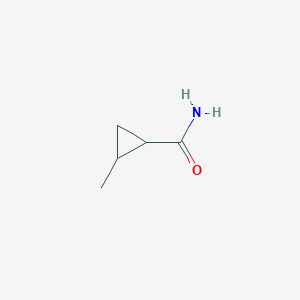
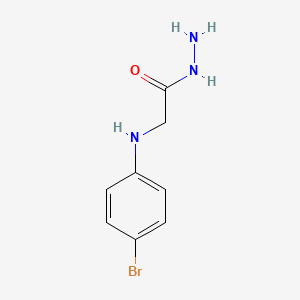
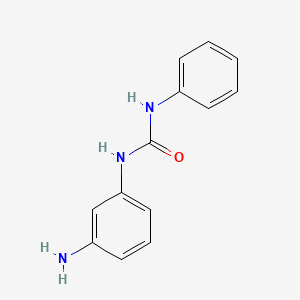
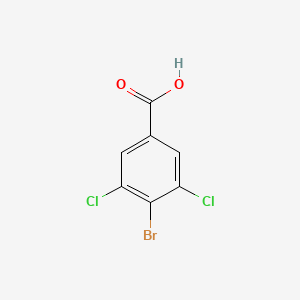


![Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1330522.png)
